molecular formula C54H78O3 B1672081 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene CAS No. 1709-70-2

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

Cat. No. B1672081
CAS RN: 1709-70-2
M. Wt: 775.2 g/mol
InChI Key: VSAWBBYYMBQKIK-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, also known as HEMA, is an antioxidant that can be used to prevent the oxidative degradation of plastics . It has a molecular weight of 775.20 .


Molecular Structure Analysis

The linear formula of HEMA is (CH3)3C6[CH2C6H2[C(CH3)3]2OH]3 . The InChI key is VSAWBBYYMBQKIK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The transformation of HEMA by the oxidation with tert-butyl hydroperoxide in the presence of Co (II)acetylacetonate has been investigated. The reaction in tert-butyl alcohol gives rise to a product of partial oxidation .


Physical And Chemical Properties Analysis

HEMA is a powder with a melting point of 248-250 °C (lit.) .

Scientific Research Applications

Synthesis and Properties

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, known as Antioxidant-330, is synthesized via alkylation from 2,6-di-tert-butylphenol and 1,3,5-tribromomethyl-2,4,6-trimethylbenzene, catalyzed by functional acidic ionic liquid with good yield. This method demonstrates the feasibility of synthesizing this compound with high efficiency and lower costs, emphasizing its potential industrial application due to the recovery and reusability of the catalyst (Z. Hong & Li Yuan, 2010).

Antioxidative Mechanism

The compound has been studied for its antioxidative properties, particularly in relation to polyolefins. The transformation processes and effects of the compound on the oxidation of tetralin and isotactic polypropylene have been analyzed, providing insights into its behavior under various conditions and its efficacy as an antioxidant in polymer materials. These studies highlight the compound's importance in improving the durability and longevity of polymer-based products (J. Lerchová & J. Pospíšil, 1974).

Reactivity and Complex Formation

Research into the reactivity of this compound and its derivatives has revealed its potential in forming complex structures with metals, indicating its utility in creating novel materials with specific functionalities. This includes the study of its interaction with aluminum, demonstrating the compound's versatility beyond its antioxidative properties, possibly extending into areas such as catalysis or advanced material science (A. Cottone et al., 2002).

Radical Formation and EPR Studies

Electron paramagnetic resonance (EPR) studies have shown that 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene can develop persistent carbon-centered radicals through oxidative and hydrogen abstraction reactions. This evidence contributes to a deeper understanding of the compound's behavior at the molecular level, particularly its stability and reactivity under various conditions, which is crucial for its application in high-performance materials (S. Mendiara & M. E. Coronel, 2006).

properties

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAWBBYYMBQKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027428
Record name Ionox 330
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Molecular Weight

775.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
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Product Name

1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

CAS RN

1709-70-2
Record name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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Record name Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)-
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Record name 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol
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Synthesis routes and methods I

Procedure details

di(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide; 3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester; bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate; 1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate; 1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate; 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,5-di-tert-butyl-4-hydroxybenzylmercaptoacetic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bis(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) dithioterephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,3,5-tris (3,5-di-tertbutyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3,5-tris(4-tertbutyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid dioctadecyl ester 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester calcium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

To an acetic acid solution of 73 g of the thus produced product comprising 2,6-di-tert-butyl-4-acetoxymethylphenol (85.5% by GC) was added mesitylene (2.4 g) and sulfuric acid (2 g, 98%); the resulting solution was heated at 60° C. for six hours. Most of the acetic acid was removed under reduced pressure and 65-70° C.; the resulting paste was dissolved in heptane (120 g); and the resulting solution was washed with water (2×60 g) at 70-75° C. The solution was dried by azeotropic removal of water and cooled to ambient temperature; 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene was isolated as an off-white solid (8.1 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

octadecyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)propionate; tetrakis[methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane; tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate; 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-striazine-2,4,6(1H,3H,5H)-trione; 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) 1,3,5-triazine-2,4,6-(1H,3H,5H)-trione; bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester; 2,2'-methylenebis-(4-methyl-6-tertiary-butyl-phenol-terephthalate; 2,2-bis[4-2-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyloxy)) ethoxy-phenyl]propane; calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate]; 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine; and 2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
4-methyl-6-tertiary-butyl-phenol terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods IV

Procedure details

calcium salt of monoethyl 3,5-di-t-butyl-4-hydroxy-benzylphosphonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
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1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene

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